![molecular formula C11H15N3 B6434290 4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine CAS No. 2640958-74-1](/img/structure/B6434290.png)
4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{Octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine, also known as 4-OH-CP, is an organic compound with a unique chemical structure composed of a pyrimidine ring and an octahydrocyclopenta[c]pyrrol-2-yl substituent. It is a relatively new compound, having first been synthesized in the late 1990s. This compound has been studied extensively due to its potential applications in scientific research, especially in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidines, including “4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine”, have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
Pyrimidines also display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antibacterial Applications
Pyrimidines have been found to have antibacterial properties . This makes them potentially useful in the development of new antibiotics, which are needed to combat antibiotic-resistant bacteria.
Antiviral Applications
Pyrimidines also have antiviral properties . This could make them useful in the development of new antiviral drugs, particularly as viral diseases continue to pose significant global health challenges.
Antifungal Applications
The antifungal properties of pyrimidines could be harnessed in the development of new antifungal medications. These could be used to treat fungal infections, which can be particularly problematic in individuals with compromised immune systems.
Antituberculosis Applications
Pyrimidines have been found to have antituberculosis effects . Tuberculosis remains a major global health problem, and the development of new treatments is a key area of research.
Retinol-Binding Protein 4 Antagonist
“4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine” has been studied as an antagonist of retinol-binding protein 4 (RBP4) . RBP4 antagonists impede ocular uptake of serum all-trans retinol and have been shown to reduce cytotoxicity . This could potentially be used in the treatment of atrophic age-related macular degeneration and Stargardt Disease .
Chemical Synthesis
“4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine” can be used in chemical synthesis . It is available from suppliers for scientific research needs .
Eigenschaften
IUPAC Name |
2-pyrimidin-4-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-9-6-14(7-10(9)3-1)11-4-5-12-8-13-11/h4-5,8-10H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXBOIYPDPDPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{Octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-cyclohexyl-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6434213.png)
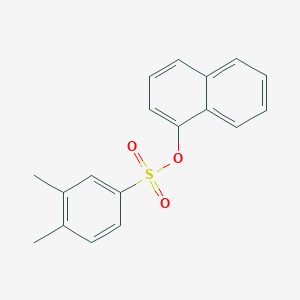
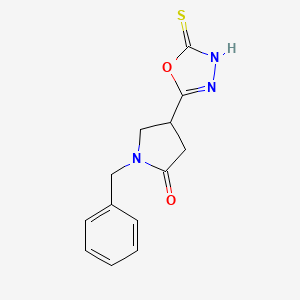
![8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6434224.png)
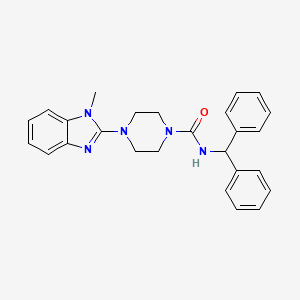
![1-{[(2-methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B6434260.png)
![8-benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B6434270.png)
![N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B6434278.png)
![1-[(pyrrolidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B6434283.png)
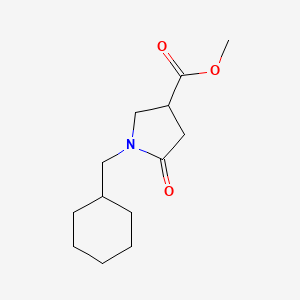
![7-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6434307.png)
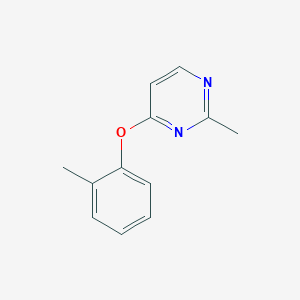
![4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6434316.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6434319.png)